1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid
Description
Discovery and Development
The development of 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid emerged from the broader historical trajectory of indole chemistry, which began with systematic studies of the dye indigo in the 19th century. Indole chemistry experienced its foundational period when Adolf von Baeyer first reduced oxindole to indole using zinc dust in 1866, subsequently proposing a structural formula for indole in 1869. This early work established the fundamental understanding of the indole ring system that would later enable the development of sophisticated derivatives.
The synthesis of complex indole derivatives gained momentum in the 1930s when researchers recognized that indole substituents were present in numerous important alkaloids, including tryptophan and auxins. This recognition catalyzed intensive research into indole modification strategies. The specific development of tert-butoxycarbonyl-protected indole derivatives represents a more recent advancement, building upon the introduction of the tert-butoxycarbonyl protecting group in organic synthesis.
Contemporary research has demonstrated efficient synthetic pathways for producing indole derivatives through advanced methodologies. Recent developments at Nagoya University have introduced ultrafast microflow synthesis methods for indole derivatives, achieving precise control over reaction conditions and minimizing unwanted side reactions. These microflow systems utilize channels with inner diameters of approximately 1 millimeter, providing high surface-area-to-volume ratios that enable solution mixing within milliseconds. Such technological advances have made the synthesis of complex derivatives like this compound more accessible and efficient.
The systematic synthesis of related compounds has been documented through various methodological approaches. For instance, 1-t-butyloxycarbonylindole-6-carboxylic acid synthesis involves treatment of indole-6-carboxylic acid with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine and diisopropylethylamine, achieving yields of approximately 58%. This methodology provides a foundation for understanding the synthetic approaches applicable to structurally related compounds.
Significance in Chemical Research
The significance of this compound in chemical research stems from its multifunctional structure that combines the biological relevance of the indole framework with the synthetic utility of protecting group chemistry. The compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of novel pharmaceuticals targeting specific diseases and enhancing therapeutic efficacy. This application is particularly valuable given that indoles are structural elements of numerous biologically active compounds, including neurotransmitters such as serotonin and the hormone melatonin.
In biochemical research applications, the compound functions as a valuable tool for studying enzyme activity and protein interactions, providing insights into metabolic pathways and cellular functions. The presence of both carboxylic acid functionality and the tert-butoxycarbonyl protecting group enables researchers to conduct selective chemical modifications while maintaining structural integrity during multi-step synthetic sequences. This dual functionality is especially important in bioconjugation techniques, where researchers require precise control over chemical reactivity to attach biomolecules to surfaces or other compounds.
The compound demonstrates particular utility in material science applications, where it can be incorporated into polymer matrices to enhance properties of materials used in electronics and coatings. The indole framework contributes aromatic character and potential for intermolecular interactions, while the carboxylic acid group provides sites for covalent attachment or polymerization reactions. Additionally, indole derivatives like this compound are utilized in the development of fluorescent probes for imaging applications, providing insights into cellular processes through their photophysical properties.
| Research Application | Primary Function | Key Structural Feature |
|---|---|---|
| Pharmaceutical Development | Synthetic Intermediate | Indole-6-carboxylic acid framework |
| Biochemical Research | Enzyme/Protein Studies | Protected amino functionality |
| Material Science | Polymer Enhancement | Aromatic indole system |
| Bioconjugation | Biomolecule Attachment | Carboxylic acid functionality |
| Fluorescent Probes | Cellular Imaging | Indole chromophore |
Nomenclature and Classification
The systematic nomenclature of this compound reflects its complex structural features according to International Union of Pure and Applied Chemistry conventions. The compound is classified under Chemical Abstracts Service number 885266-68-2, with the systematic name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid. Alternative nomenclature includes this compound, which more clearly indicates the tert-butoxycarbonyl protecting group structure.
The molecular structure can be described through its International Chemical Identifier: InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-7-9-18-8-6-11-4-5-12(14(19)20)10-13(11)18/h4-6,8,10H,7,9H2,1-3H3,(H,17,21)(H,19,20). The corresponding International Chemical Identifier Key is DLKSQIDOSQMQPU-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is O=C(O)C=1C=CC=2C=CN(C2C1)CCNC(=O)OC(C)(C)C.
Structurally, the compound belongs to the class of indole-6-carboxylic acid derivatives, characterized by the presence of a carboxylic acid functional group at the 6-position of the indole ring system. The indole framework itself is classified as an aromatic heterocycle, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The tert-butoxycarbonyl substituent represents a widely used protecting group in organic synthesis, classified as an acid-labile carbamate protecting group that can be selectively removed under acidic conditions.
The compound's classification within the broader context of indole chemistry places it among the tryptophan-derived indole alkaloids family, although it is synthetically derived rather than naturally occurring. The presence of the aminoethyl linker at the 1-position creates a structural motif that is reminiscent of tryptamine derivatives, which include biologically significant compounds such as serotonin and various psychoactive alkaloids. However, the incorporation of the tert-butoxycarbonyl protecting group and the 6-carboxylic acid functionality distinguishes this compound as a synthetic intermediate designed for specific research applications rather than a naturally occurring metabolite.
| Nomenclature Type | Designation |
|---|---|
| Chemical Abstracts Service Number | 885266-68-2 |
| Systematic Name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid |
| Common Name | This compound |
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.34 g/mol |
| InChI Key | DLKSQIDOSQMQPU-UHFFFAOYSA-N |
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-7-9-18-8-6-11-4-5-12(14(19)20)10-13(11)18/h4-6,8,10H,7,9H2,1-3H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKSQIDOSQMQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140725 | |
| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-68-2 | |
| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 1H-Indole-6-carboxylic Acid
Esterification is a common preparatory step to facilitate further functionalization. The methyl ester of 1H-indole-6-carboxylic acid is often prepared by refluxing the acid in methanol with catalytic sulfuric acid. This method yields methyl 1H-indole-6-carboxylate with yields ranging from 53% to 88%, depending on reaction conditions such as reflux time and acid concentration.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 88 | Reflux in MeOH with catalytic H2SO4 for 16 h | Neutralization with K2CO3, extraction, and flash chromatography to purify methyl ester. |
| 85 | Reflux in MeOH with concentrated H2SO4 for 16 h | Similar workup with neutralization and chromatography. |
| 53 | Reflux overnight in MeOH with H2SO4 | Recrystallization from heptane/ethyl acetate to obtain crystalline product. |
| 91-99 | Stirring at 80°C with H2SO4 in MeOH for 2-3 h | Neutralization with sodium carbonate to precipitate product. |
Alternative esterification using diazomethane in diethyl ether at -15°C for 1 hour also provides methyl esters with high purity after flash chromatography.
Methylation Using Iodomethane
Methylation of 1H-indole-6-carboxylic acid in N,N-dimethylformamide (DMF) with potassium carbonate and iodomethane at room temperature yields methyl 1H-indole-6-carboxylate with yields of 83-87%. This method is advantageous for mild conditions and good selectivity.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 87 | DMF, K2CO3, iodomethane, room temp, 3 h | Precipitation and filtration to isolate product. |
| 83 | DMF, K2CO3, iodomethane, room temp, 3 h | Flash chromatography purification. |
Introduction of the Boc-Protected Aminoethyl Side Chain
The key step to obtain this compound is the alkylation or amide coupling to introduce the Boc-protected aminoethyl group at the 1-position of the indole ring.
Amide Coupling Using HATU and Boc-Protected Amino Acid Derivatives
A representative method involves coupling 1H-indole-6-carboxylic acid with a Boc-protected aminoethyl derivative using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent and N-methylmorpholine as the base in DMF at 60°C for 18 hours. This reaction yields the Boc-protected amide intermediate, which can be purified by flash chromatography.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 43 | DMF, HATU, N-methylmorpholine, 60°C, 18 h | Purification by flash chromatography; subsequent hydrolysis with NaOH to obtain acid. |
Alkylation of Indole Nitrogen with Boc-Protected Aminoethyl Halides
Alternatively, the indole nitrogen can be alkylated with Boc-protected 2-bromoethylamine or similar halides under basic conditions to install the Boc-protected aminoethyl side chain. This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Deprotection and Final Purification
After installation of the Boc-protected aminoethyl group, the compound may require deprotection or further purification steps depending on the target final form. Boc deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), but for the target compound, the Boc group is retained to protect the amino functionality.
Purification is commonly performed by flash chromatography using gradients of ethyl acetate and hexane or heptane, or by recrystallization from suitable solvents.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of indole acid | MeOH, H2SO4, reflux 16 h | 53-88 | Neutralization, extraction, chromatography |
| Methylation | DMF, K2CO3, iodomethane, RT, 3 h | 83-87 | Precipitation and filtration |
| Amide coupling (Boc-aminoethyl) | HATU, N-methylmorpholine, DMF, 60°C, 18 h | 43 | Flash chromatography purification |
| Alkylation (alternative) | Boc-protected aminoethyl halide, base | Variable | Requires optimization to avoid side reactions |
Research Findings and Considerations
- The choice of esterification method affects yield and purity; acid-catalyzed reflux in methanol is widely used for methyl ester formation.
- Methylation with iodomethane in DMF is a mild and efficient alternative to acid-catalyzed esterification.
- HATU-mediated amide coupling is effective for attaching Boc-protected aminoethyl groups, but yields can be moderate and require careful purification.
- Alkylation of the indole nitrogen with Boc-protected aminoethyl halides is a viable alternative but demands precise control to prevent side reactions.
- Purification by flash chromatography and recrystallization is essential to obtain analytically pure compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the aminoethyl side chain .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, indole derivatives have been explored for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity and leading to cell death .
- Anticancer Properties : Indole derivatives are known for their anticancer activities. Research has shown that compounds similar to 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid can inhibit specific cancer cell lines by inducing apoptosis or preventing cell proliferation . For example, studies have demonstrated that certain indole derivatives can inhibit the activity of mitogen-activated protein kinases (MAPKs), which are pivotal in cancer progression .
- Anti-inflammatory Effects : The anti-inflammatory potential of indole derivatives has been documented extensively. Research indicates that these compounds can modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthetic Applications
- Peptide Synthesis : The tert-butoxycarbonyl group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes this compound a valuable intermediate in the synthesis of bioactive peptides .
- Drug Development : The compound serves as a scaffold for developing new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce toxicity, making it a candidate for further pharmaceutical development .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid involves the interaction of the indole ring with biological targets. The Boc group protects the amino functionality during reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- Core Structure : The target compound’s indole core (aromatic) contrasts with indoline derivatives (e.g., [4], [6]), which are partially saturated, altering electronic properties and conformational flexibility .
- Substituent Position: Carboxylic acid at position 6 (target) vs.
- Boc-Aminoalkyl Chain: The ethyl chain in the target compound differs from propyl ([7]) or methyl groups ([1]), influencing lipophilicity and steric bulk .
Key Observations:
- Indoline derivatives (e.g., [4]) may require reductive steps for ring saturation, differing from indole synthesis .
Spectroscopic and Analytical Data
Table 3: Spectroscopic Signatures
| Compound Name | IR (ν, cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|---|
| Target Compound | — | — | — | — |
| Ethyl 1-[(tert-Boc)amino]-2-methyl-pyrrole-3-carboxylate ([1]) | 3263 (N–H), 1765 (C=O) | 1.34 (Boc CH₃), 3.68–3.89 (OCH₂CH₃, indole CH₃) | 27.8 (Boc CH₃), 163.8 (C=O) | 554 [M⁺], 498 (base) |
| 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid ([4]) | — | — | — | — |
Biological Activity
1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid, a derivative of indole, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may possess significant interactions with biological targets, leading to various therapeutic applications.
Chemical Structure
The compound features:
- Indole Core : A bicyclic structure known for its biological significance.
- Carboxylic Acid Group : Contributes to its acidic properties and potential interactions with enzymes.
- Tert-Butoxycarbonyl (Boc) Group : A protecting group that influences the compound's reactivity and stability.
Biological Activity Overview
Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:
- Antiviral Properties : Compounds similar to this indole derivative have shown efficacy against HIV-1 integrase, with modifications enhancing their inhibitory effects. For instance, structural optimizations led to derivatives with IC50 values as low as 0.13 μM against integrase activity .
- Antibacterial Activity : Indole derivatives have demonstrated antibacterial properties. While specific data on this compound is limited, related compounds have shown IC50 values in the nanomolar range against various bacterial strains .
- Enzyme Inhibition : The indole core is often involved in enzyme inhibition mechanisms. For instance, studies have shown that certain indole derivatives can bind to active sites of enzymes like AP endonuclease 1 (APE1), although the specificity and potency can vary based on structural modifications .
Case Study 1: Antiviral Activity
A study focused on the synthesis of indole-2-carboxylic acid derivatives revealed that introducing specific substituents at the C3 position significantly improved integrase inhibition. The best-performing derivative exhibited an IC50 of 0.13 μM, indicating a promising scaffold for developing integrase inhibitors .
Case Study 2: Antibacterial Testing
In another investigation, various indole derivatives were tested for antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of activity, with some achieving IC50 values as low as 200 nM against E. coli and Pseudomonas aeruginosa .
Data Tables
Q & A
Q. Basic Analytical Strategies
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and indole backbone integrity .
- HPLC/LC-MS : Reverse-phase HPLC with C18 columns (e.g., acetonitrile/water gradients) resolves impurities, while LC-MS validates molecular ion peaks (e.g., [M+H]+) .
- Melting Point Analysis : Although data may be sparse (), differential scanning calorimetry (DSC) can supplement purity checks.
What safety protocols are mandatory for handling this compound?
Q. Basic Safety Guidelines
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are required due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of particulate matter (H335) .
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
How can reaction conditions be optimized to mitigate low yields in Boc-protection steps?
Q. Advanced Optimization Strategies
- Catalyst Screening : Substitute sodium acetate with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent Alternatives : Test dichloromethane (DCM) with Boc-anhydride for milder conditions, though acetic acid remains superior for cyclization .
- In Situ Monitoring : Use TLC (silica gel, UV detection) to track Boc-group incorporation and adjust reaction times dynamically .
What mechanistic role does the Boc group play in stabilizing the compound during synthetic modifications?
Advanced Mechanistic Insights
The Boc group:
- Prevents Amine Oxidation : Shielding the aminoethyl side chain minimizes unwanted side reactions (e.g., dimerization) during acidic/basic conditions .
- Facilitates Deprotection : Controlled removal with TFA (trifluoroacetic acid) enables selective functionalization in downstream steps .
Experimental Validation : - Compare FT-IR spectra pre- and post-deprotection to confirm Boc stability under reaction conditions .
How should researchers resolve contradictions in reported biological activity data for similar indole derivatives?
Q. Advanced Data Analysis Framework
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Structural Analog Comparison : Cross-reference activity of 1H-indole-6-carboxylic acid derivatives with/without the Boc-aminoethyl group to isolate pharmacophore contributions .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed journals to identify trends in IC50 variability .
What strategies validate the compound’s stability under varying pH and temperature conditions?
Q. Advanced Stability Testing
- pH Profiling : Incubate the compound in buffers (pH 2–12) for 24 hours and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C to determine decomposition thresholds .
- Long-Term Storage Studies : Compare NMR spectra of fresh vs. aged samples (stored at -20°C for 6 months) .
How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Q. Advanced SAR Methodology
- Analog Synthesis : Modify the indole core (e.g., substituents at positions 3 or 5) and Boc-aminoethyl chain length to assess bioactivity shifts .
- Enzymatic Assays : Test inhibitory effects on kinases (e.g., EGFR) using fluorescence polarization assays .
- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
